1-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of 2-hydroxy-1-naphthaldehyde, which is known for its utility in organic synthesis and as a building block for more complex molecules.
Vorbereitungsmethoden
The synthesis of 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-1-naphthaldehyde, which can be synthesized through the oxidation of 2-hydroxy-1-naphthylmethanol. This is followed by the reaction of 2-hydroxy-1-naphthaldehyde with 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazine under controlled conditions to form the desired hydrazone derivative .
Analyse Chemischer Reaktionen
2-Hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of Schiff bases and hydrazones.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-hydroxy-1-naphthaldehyde 1-[4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone include:
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound.
1-Hydroxy-2-naphthaldehyde: Another naphthaldehyde derivative with similar reactivity.
4-Hydroxy-1-naphthaldehyde:
Eigenschaften
Molekularformel |
C20H23N7O2 |
---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
1-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H23N7O2/c1-26(2)19-22-18(23-20(24-19)27-9-11-29-12-10-27)25-21-13-16-15-6-4-3-5-14(15)7-8-17(16)28/h3-8,13,28H,9-12H2,1-2H3,(H,22,23,24,25)/b21-13+ |
InChI-Schlüssel |
MYGNUIYRBJFSOG-FYJGNVAPSA-N |
Isomerische SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Kanonische SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.